4-Methylene-2-phenyltetrahydrofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
80997-79-1 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
4-methylidene-2-phenyloxolane |
InChI |
InChI=1S/C11H12O/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 |
InChI Key |
KTEYLEFSHZFRBF-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(OC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Mechanistic Investigations of 4 Methylene 2 Phenyltetrahydrofuran Transformations
Detailed Mechanistic Pathways of Tetrahydrofuran (B95107) Annulation
The synthesis of the 4-Methylene-2-phenyltetrahydrofuran framework, a process referred to as tetrahydrofuran annulation, can be achieved through several mechanistic avenues. The selection of starting materials, catalysts, and reaction conditions plays a crucial role in determining the operative pathway.
The formation of substituted tetrahydrofurans often proceeds through various reactive intermediates. For instance, in synthetic routes commencing with lactols, such as a 4-phenyllactol, the reaction mechanism can involve the generation of an oxonium ion intermediate. The addition of a nucleophile, for example, allyltrimethylsilane, to a lactol is thought to occur via a transition state where the nucleophile attacks this oxonium ion. The stereochemical outcome of such reactions is intricately linked to the stability of the transition state, which is influenced by steric factors like 1,3-diaxial interactions. nih.gov
Another pertinent intermediate in the synthesis of related oxygen-containing heterocycles is the benzyl (B1604629) carbenium ion. In cascade reactions, such as the Prins/Friedel-Crafts cyclization utilized in the formation of 4-aryltetralin-2-ols, an intramolecular Prins reaction initially generates a benzyl carbenium ion. This electrophilic species is subsequently trapped by an aromatic nucleophile to yield the final product. beilstein-journals.org A comparable mechanistic pathway could be envisioned for the synthesis of this compound from a precursor with appropriate functional groups.
Although not explicitly detailed for this compound, the concept of a protonated lactone ring opening represents a viable mechanistic step in certain synthetic strategies. This would entail the protonation of a lactone's carbonyl group, which would then be susceptible to nucleophilic attack by a tethered functional group, leading to the opening of the lactone ring and subsequent formation of the tetrahydrofuran structure.
Anchimeric assistance, also known as neighboring group participation, can significantly influence the ring-closing step in tetrahydrofuran synthesis. This participation often results in accelerated reaction rates and specific stereochemical control. While direct evidence of anchimeric assistance in the formation of this compound is not documented, its importance is well-established in related systems. For example, in the cyclization of hydroxyselenides to form 2,5-cis-disubstituted tetrahydrofurans, the neighboring hydroxyl group can participate in the displacement of a leaving group, facilitating the formation of the cyclic ether with a defined stereochemistry. nih.gov
The synthesis and subsequent reactions of tetrahydrofurans can proceed through both radical and ionic mechanisms.
Ionic Mechanisms: The majority of synthetic pathways leading to tetrahydrofurans, including those that could produce this compound, involve ionic intermediates. Palladium-catalyzed cycloadditions, for instance, are characterized by the formation of organopalladium intermediates. In the [3+2] cycloaddition of trimethylenemethane (TMM) with aldehydes to yield methylenetetrahydrofurans, a palladium-TMM complex is a pivotal intermediate. researchgate.net The reaction of this complex with an aldehyde proceeds through a polar, ionic transition state. Similarly, the synthesis of benzofuran-fused cyclohexenones via palladium-catalyzed oxidative cyclization is proposed to occur through a catalytic cycle involving sequential electrophilic palladation and a concerted metalation-deprotonation (CMD) mechanism, both of which are ionic in nature. nih.gov The synthesis of tetralin derivatives via a cascade Prins/Friedel–Crafts cyclization also proceeds through ionic intermediates, specifically benzyl carbenium ions. beilstein-journals.org
Radical Mechanisms: While less prevalent for the direct synthesis of the tetrahydrofuran ring in this specific context, radical mechanisms can be instrumental in related transformations. For instance, the synthesis of certain pyridine (B92270) derivatives is achieved through a radical cyclization initiated by the reductive cleavage of a ketoxime acetate (B1210297) N-O bond. orgsyn.org Although not directly applicable to the synthesis of this compound, this illustrates the potential for radical pathways in the formation of heterocyclic compounds.
Cycloaddition reactions represent a potent strategy for the construction of cyclic systems such as tetrahydrofurans, and these reactions can occur through either concerted or stepwise mechanisms. nih.govfrontiersin.org
Concerted Mechanisms: In a concerted reaction, all bond-forming and bond-breaking processes take place in a single transition state, without the formation of a stable intermediate. nih.gov The Diels-Alder reaction, a [4+2] cycloaddition, serves as a classic example of a concerted pathway. nih.gov
Stepwise Mechanisms: A stepwise mechanism, in contrast, involves the formation of one or more intermediates. nih.gov For example, certain [2+2] and [4+2] cycloadditions can proceed through zwitterionic or diradical intermediates. nih.gov The specific nature of the reactants and the reaction conditions often dictate whether a cycloaddition reaction will be concerted or stepwise. frontiersin.org
In the context of synthesizing this compound, a palladium-catalyzed [3+2] cycloaddition of a trimethylenemethane equivalent with benzaldehyde (B42025) presents a plausible route. Such reactions are generally considered to be stepwise, involving the formation of a palladium-containing intermediate. researchgate.net
Kinetic and Thermodynamic Aspects of Reactions
In the realm of palladium-catalyzed reactions, the identity of the RDS can vary. For example, in the palladium-catalyzed oxidative cyclization to form benzofuran-fused cyclohexenones, kinetic isotope effect (KIE) studies have indicated that the cleavage of a C(aryl)-H bond is involved in the rate-determining step, which is consistent with a concerted metalation-deprotonation (CMD) mechanism. nih.gov In other palladium-catalyzed cyclization reactions, such as the methylcyclopropanation of norbornenes, DFT calculations have identified a protonation step as being rate-limiting. frontiersin.org
For a hypothetical synthesis of this compound, the rate-determining step would be contingent on the specific synthetic route employed. For instance, in a palladium-catalyzed cycloaddition, either the oxidative addition of a precursor to the palladium catalyst or the final reductive elimination of the product could potentially be the rate-limiting step.
Data Tables
Table 1: Mechanistic Pathways in the Synthesis of Tetrahydrofuran Derivatives and Related Heterocycles
| Reaction Type | Key Intermediates/Transition States | Mechanism Type | Example Product Class |
|---|---|---|---|
| Palladium-Catalyzed [3+2] Cycloaddition | Palladium-TMM complex | Ionic, Stepwise | Methylenetetrahydrofurans researchgate.net |
| Prins/Friedel-Crafts Cyclization | Benzyl carbenium ion | Ionic, Stepwise | 4-Aryltetralin-2-ols beilstein-journals.org |
| Palladium-Catalyzed Oxidative Cyclization | Organopalladium species | Ionic, Stepwise | Benzofuran-fused cyclohexenones nih.gov |
| Cyclization of Hydroxyselenides | Oxonium ion | Ionic, Stepwise | 2,5-cis-Disubstituted tetrahydrofurans nih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Allyltrimethylsilane |
| 4-Aryltetralin-2-ols |
| Benzaldehyde |
| Benzofuran-fused cyclohexenones |
| Methylenetetrahydrofurans |
| 4-Phenyllactol |
| Pyridine |
Thermodynamic Driving Forces in Tetrahydrofuran Ring Formation
In the context of forming this compound, a key consideration is the interplay between kinetic and thermodynamic control. whiterose.ac.uknih.gov While the formation of a five-membered ring is generally favored, the specific substitution pattern and the presence of the exocyclic methylene (B1212753) group introduce additional energetic considerations. The stability of the final product, the thermodynamically controlled product, is determined by factors such as bond energies, steric interactions, and electronic effects of the substituents. rsc.org In contrast, the kinetically controlled product is the one that is formed fastest, which is determined by the activation energy of the reaction pathway. whiterose.ac.ukrsc.org
For the intramolecular cyclization of a suitable precursor, such as a homoallylic alcohol, the formation of the tetrahydrofuran ring can be influenced by the reaction temperature and the nature of the catalyst or reagents used. nih.gov At lower temperatures, the reaction may favor the kinetic product, while at higher temperatures, where the reaction becomes reversible, the more stable thermodynamic product will predominate. whiterose.ac.uk
A theoretical study on the ring-opening of tetrahydrofuran by frustrated Lewis pairs highlights the importance of the deformation energy of the THF ring in determining the activation energy of the reaction. beilstein-journals.org This suggests that the strain within the forming tetrahydrofuran ring during cyclization is a critical factor in the thermodynamics of its formation.
Table 1: Factors Influencing Thermodynamic vs. Kinetic Control in Tetrahydrofuran Synthesis
| Factor | Effect on Product Distribution | Reference |
| Temperature | Lower temperatures favor the kinetic product; higher temperatures favor the thermodynamic product. | whiterose.ac.uk |
| Reaction Time | Shorter reaction times favor the kinetic product; longer times allow for equilibration to the thermodynamic product. | rsc.org |
| Catalyst/Reagent | Can influence the activation energy of different pathways, thereby favoring one product over the other. | nih.gov |
| Solvent | The polarity of the solvent can affect the stability of transition states and intermediates, influencing the reaction outcome. | |
| Substituent Effects | Electronic and steric effects of substituents can alter the relative stability of the possible products. | mdpi.com |
Stereochemical Control and Mechanistic Implications
The synthesis of this compound with a defined stereochemistry presents a significant challenge due to the presence of a stereocenter at the C2 position. The control of stereochemistry is paramount in the synthesis of complex molecules and is achieved through a deep understanding of the reaction mechanisms and the factors that govern the formation of specific stereoisomers.
Diastereoselective Processes in Tetrahydrofuran Synthesis
Diastereoselectivity in the synthesis of substituted tetrahydrofurans, including analogs of this compound, is often achieved through intramolecular cyclization reactions of acyclic precursors possessing one or more stereocenters. The stereochemical outcome of these reactions is highly dependent on the geometry of the transition state.
For instance, the iodoetherification of homoallylic alcohols is a common method for synthesizing substituted tetrahydrofurans. The diastereoselectivity of this reaction can be rationalized by considering a chair-like transition state, where the substituents preferentially occupy equatorial positions to minimize steric interactions. acs.org The relative stereochemistry of the substituents in the starting material directly influences the stereochemistry of the final cyclic product.
In palladium-catalyzed oxidative cyclization of unsaturated alcohols, excellent diastereoselectivity can be achieved. nih.gov This is attributed to the formation of a specific stereoisomer during the oxypalladation step, which then proceeds through a defined cyclization pathway.
The synthesis of trans-2,5-disubstituted tetrahydrofurans has been accomplished with high diastereoselectivity by reacting acetylated γ-lactols with titanium enolates of chiral oxazolidinethiones. nih.gov This method highlights the use of chiral auxiliaries to control the stereochemical outcome.
Table 2: Examples of Diastereoselective Tetrahydrofuran Synthesis
| Reaction Type | Precursor | Key Features | Diastereomeric Ratio | Reference |
| Iodoetherification | Homoallylic alcohol | Chair-like transition state model | High | acs.org |
| Pd-catalyzed Oxidative Cyclization | Unsaturated alcohol | Oxypalladation intermediate | Excellent | nih.gov |
| Reaction with Chiral Auxiliary | Acetylated γ-lactol | Titanium enolate of a chiral oxazolidinethione | 90:10 to 100:0 (trans:cis) | nih.gov |
| Prins Cyclization | 3-Bromobut-3-en-1-ol and aldehyde | Stable chair-like carbocation intermediate | Excellent | nih.gov |
Mechanisms Influencing Enantioselectivity
The enantioselective synthesis of chiral tetrahydrofurans, a crucial aspect for the preparation of enantiomerically pure this compound, is typically achieved through the use of chiral catalysts or reagents. These chiral entities create a chiral environment around the reacting species, leading to the preferential formation of one enantiomer over the other.
Nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones has been shown to be an efficient method for constructing chiral tetrahydrofuran rings with excellent enantioselectivity. rsc.org The use of a P-chiral bisphosphine ligand is key to achieving high levels of stereocontrol.
Chiral phosphoric acids have also emerged as powerful catalysts for the enantioselective synthesis of substituted tetrahydropyrans through intramolecular oxa-Michael reactions, a strategy that could potentially be adapted for the synthesis of chiral tetrahydrofurans. whiterose.ac.uk The catalyst activates the substrate through hydrogen bonding, directing the cyclization to proceed through a specific enantioselective pathway.
While a dedicated enantioselective synthesis for this compound has not been explicitly reported, the synthesis of chiral 4-amino-2-methyl THQs has been achieved using catalytic systems, demonstrating the feasibility of accessing related chiral structures. researchgate.net
Table 3: Strategies for Enantioselective Tetrahydrofuran Synthesis
| Catalytic System | Reaction Type | Key Feature | Enantiomeric Ratio (er) | Reference |
| Ni/P-chiral ligand DI-BIDIME | Intramolecular reductive cyclization | Asymmetric induction by chiral ligand | >99:1 | rsc.org |
| Chiral Phosphoric Acid | Intramolecular oxa-Michael reaction | Hydrogen bond-directed catalysis | up to 99% ee | whiterose.ac.uk |
| Chiral Lithium Phosphate/Ir-photoredox complex | Minisci-type addition | Synergistic catalysis | High | researchgate.net |
Conformational Effects on Reaction Outcome (e.g., intramolecular hydrogen bonding)
The conformation of the acyclic precursor plays a critical role in determining the outcome of the cyclization reaction. Intramolecular interactions, particularly hydrogen bonding, can pre-organize the molecule into a specific conformation that favors a particular cyclization pathway, thereby influencing both the rate and stereoselectivity of the reaction.
In the cyclization of unsaturated alcohols, an intramolecular hydrogen bond between the hydroxyl group and the π-system of the double bond can bring the reacting centers into close proximity, facilitating the ring-closing step. documentsdelivered.com This pre-organization can lower the activation energy for the desired cyclization and can also influence the stereochemical outcome by locking the molecule into a specific reactive conformation.
Computational studies on substituted phenylboronic acids have shown that intramolecular OH···F hydrogen bonds can be quite stabilizing and dictate the conformational equilibrium. nih.gov Similar interactions could be at play in phenyl-substituted unsaturated alcohols, where a hydrogen bond between the hydroxyl group and the phenyl ring could influence the molecule's preferred conformation and, consequently, the stereochemistry of the cyclization.
The presence of substituents can also have a profound effect on the strength of intramolecular hydrogen bonds. For instance, halogen substitution at the α-position to the hydroxyl group in amino-alcohols significantly reinforces the OH···N intramolecular hydrogen bond. nih.gov This suggests that the electronic nature of substituents near the reacting groups in the precursor to this compound could modulate the strength of any existing intramolecular hydrogen bonds, thereby impacting the reaction outcome.
While direct evidence for the role of intramolecular hydrogen bonding in the formation of this compound is not available, the principles established in related systems strongly suggest that such interactions could be a key element in controlling the synthesis of this and other substituted tetrahydrofurans.
Advanced Spectroscopic Characterization and Structural Analysis of 4 Methylene 2 Phenyltetrahydrofuran
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
High-Resolution 1H NMR and 13C NMR Analysis
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the cornerstones of structural characterization for 4-methylene-2-phenyltetrahydrofuran and its derivatives. These one-dimensional techniques provide essential information about the number and types of protons and carbons in the molecule.
In the case of a closely related derivative, ((2S,3R)-4-Methylene-2-phenyltetrahydrofuran-3-yl)methanol, detailed ¹H and ¹³C NMR data have been reported. rsc.org The ¹H NMR spectrum reveals distinct signals for each proton in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the phenyl group typically appear in the aromatic region (around 7.2-7.4 ppm), while the protons on the tetrahydrofuran (B95107) ring and the methylene (B1212753) group have characteristic shifts in the aliphatic region. The multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet) arises from spin-spin coupling with neighboring protons and provides valuable information about the connectivity of the atoms.
The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to. For example, the sp²-hybridized carbons of the phenyl ring and the exocyclic methylene group will resonate at a different frequency than the sp³-hybridized carbons of the tetrahydrofuran ring.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound Derivative rsc.org
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenyl-H | 7.39-7.25 (m) | - |
| H-2 | 5.05 (d) | 87.5 |
| H-3 | 3.05 (m) | 51.5 |
| H-5a | 4.45 (t) | 71.2 |
| H-5b | 4.10 (dd) | - |
| Methylene-Ha | 5.10 (s) | 104.3 |
| Methylene-Hb | 5.00 (s) | - |
| Phenyl-C1' | - | 141.8 |
| Phenyl-C2'/6' | - | 128.5 |
| Phenyl-C3'/5' | - | 127.8 |
| Phenyl-C4' | - | 125.9 |
| C-4 | - | 150.1 |
Note: Data is for ((2S,3R)-4-Methylene-2-phenyltetrahydrofuran-3-yl)methanol. Chemical shifts are approximate and may vary depending on the solvent and experimental conditions. 'm' denotes a multiplet, 'd' a doublet, 't' a triplet, 'dd' a doublet of doublets, and 's' a singlet.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistryrsc.org
While 1D NMR provides a foundational understanding of the structure, two-dimensional (2D) NMR experiments are essential for unambiguously establishing the intricate network of atomic connections and the relative stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This allows for the tracing of the proton framework through the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, providing a definitive assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting different parts of the molecule, such as linking the phenyl group to the tetrahydrofuran ring and identifying the position of the methylene group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks indicate that two protons are close in space, even if they are not directly bonded. This is invaluable for determining the relative stereochemistry of the substituents on the tetrahydrofuran ring. For instance, a NOESY correlation between the proton at C-2 and a proton at C-3 would suggest a cis relationship.
Table 2: Key 2D NMR Correlations for a this compound Derivative rsc.org
| Correlation Type | Correlating Atoms | Information Gained |
| COSY | H-2 / H-3; H-3 / H5 | Connectivity within the tetrahydrofuran ring |
| HSQC | H-2 / C-2; Phenyl-H / Phenyl-C | Direct C-H attachments |
| HMBC | H-2 / Phenyl-C1'; Methylene-H / C-3, C-5 | Long-range connectivity, placement of substituents |
| NOESY | H-2 / H-3 | Relative stereochemistry (cis/trans) |
Advanced NMR for Conformational Analysis and Dynamic Processes
The tetrahydrofuran ring is not planar and can adopt various conformations, often described as envelope or twist forms. Advanced NMR techniques, such as variable temperature NMR studies and the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), can provide insights into the conformational preferences and dynamic processes of the ring system. By studying how the NMR parameters change with temperature, it is possible to determine the energy barriers between different conformations and identify the most stable arrangement of the molecule in solution.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmationrsc.orgtuwien.at
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, typically to four or more decimal places. This high accuracy allows for the unambiguous determination of the molecular formula of a compound. For this compound, HRMS would be used to confirm its elemental composition of C₁₁H₁₂O. Any deviation from the calculated exact mass would indicate the presence of impurities or an incorrect structural assignment.
Table 3: HRMS Data for a Related Tetrahydrofuran Derivative tuwien.at
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Found Exact Mass [M+H]⁺ |
| A related tetrahydrofuran lignan | C₂₆H₃₆O₅ | 425.2486 | 425.2503 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. A sample is first vaporized and passed through a long column, which separates the components based on their boiling points and interactions with the column material. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum.
GC-MS is an excellent method for assessing the purity of a this compound sample. The gas chromatogram will show a single peak if the sample is pure, while multiple peaks indicate the presence of impurities. The mass spectrum of the main peak can then be used to confirm the identity of the compound by comparing its fragmentation pattern to known databases or by detailed analysis. The fragmentation pattern provides a "fingerprint" of the molecule, with characteristic fragments arising from the cleavage of specific bonds. For example, the loss of the phenyl group or fragmentation of the tetrahydrofuran ring would produce ions with specific mass-to-charge ratios. In the analysis of related synthetic lignans, GC-MS has been used to confirm the completion of reactions and to determine diastereomeric ratios. tuwien.at
Table 4: Representative GC-MS Data
| Technique | Information Obtained |
| GC Retention Time | Characteristic time for the compound to elute from the GC column, used for identification and purity assessment. |
| Mass Spectrum (EI) | Fragmentation pattern providing a molecular fingerprint for structural confirmation. |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the vibrations of its specific structural components: the tetrahydrofuran ring, the phenyl group, and the methylene group. While a definitive spectrum for this exact compound is not widely published, the expected peaks can be predicted based on the known absorption ranges for these functional groups.
Key functional group vibrations for this compound include:
Aromatic C-H Stretching: The presence of the phenyl group would result in C-H stretching vibrations appearing at wavenumbers slightly above 3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H bonds of the tetrahydrofuran ring would exhibit stretching vibrations in the region just below 3000 cm⁻¹.
C=C Stretching: The exocyclic methylene group (C=CH₂) is expected to show a characteristic C=C stretching absorption. This peak is typically of medium intensity.
C-O-C Stretching: The ether linkage within the tetrahydrofuran ring will produce a strong C-O-C stretching band. This is a highly characteristic peak for ethers.
Aromatic C=C Bending: The phenyl ring will also display characteristic C=C bending vibrations in the fingerprint region of the spectrum.
=C-H Bending: The out-of-plane bending of the hydrogens on the exocyclic double bond is also anticipated.
The following table summarizes the predicted characteristic IR absorption bands for this compound based on data for similar compounds and functional groups. nih.govudayton.edumdpi.com
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |
| Aliphatic C-H | Stretching | 3000-2850 | Medium |
| Alkene C=C | Stretching | 1680-1640 | Medium |
| Alkene =C-H | Bending (out-of-plane) | 900-880 | Strong |
| Aromatic C=C | Bending | 1600-1450 | Medium to Weak |
| Ether C-O-C | Stretching | 1150-1050 | Strong |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the purification of synthesized compounds and the determination of their purity. For this compound, both flash column chromatography and high-performance liquid chromatography (HPLC) are valuable techniques.
Flash column chromatography is a rapid and efficient method for purifying organic compounds from reaction mixtures. youtube.com The choice of stationary phase, either silica (B1680970) gel or aluminum oxide, depends on the stability and polarity of the target compound and the impurities to be removed.
Silica Gel: As a slightly acidic stationary phase, silica gel is the most commonly used adsorbent for column chromatography. youtube.com For the purification of substituted tetrahydrofuran derivatives, non-polar to moderately polar solvent systems are typically employed. A gradient elution, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate (B1210297) or diethyl ether, would likely be effective in separating this compound from more polar or less polar impurities. For the purification of a related dihydrooxazole compound, a solvent system of ether/hexane (2/1) was used with silica gel. researchgate.net
Aluminum Oxide (Alumina): Alumina (B75360) is available in acidic, neutral, and basic forms, offering versatility for separating a range of compounds. Neutral or basic alumina could be advantageous if the target compound is sensitive to the acidic nature of silica gel. The choice of eluent would be similar to that used for silica gel, with the polarity adjusted based on the specific separation requirements. The purification of crude tetrahydrofuran can involve the use of aluminum oxide to remove certain impurities. google.com
The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the purified product. youtube.com
High-performance liquid chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of a compound and, with a chiral stationary phase, to resolve and quantify enantiomers.
Purity Determination: For assessing the purity of this compound, reversed-phase HPLC is a common approach. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netrestek.com The compound's purity is determined by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram. The use of tetrahydrofuran as a mobile phase component in reversed-phase HPLC can also be beneficial for achieving specific selectivities. researchgate.netrestek.com
Enantiomeric Ratio Determination: Since this compound contains a stereocenter at the C2 position of the tetrahydrofuran ring, it can exist as a pair of enantiomers. Chiral HPLC is the preferred method for determining the enantiomeric ratio (or enantiomeric excess) of a chiral compound. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
For the analysis of substituted tetrahydrofurans, polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective. nih.govmdpi.com A typical mobile phase for such separations would be a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol. mdpi.com In a study on the synthesis of substituted tetrahydrofurans, a Chiralpak IA column was used with a mobile phase of Hexane/iPrOH (99:1) to determine the enantiomeric excess of a product. mdpi.com
The following table outlines a hypothetical HPLC method for the analysis of this compound.
| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Ratio Analysis (Chiral) |
| Column | C18, 4.6 x 250 mm, 5 µm | Chiralpak IA or similar, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water gradient | Hexane/Isopropanol (e.g., 99:1) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm | UV at 210 nm or 254 nm |
| Temperature | Ambient | Ambient |
Derivatization and Functionalization Strategies for 4 Methylene 2 Phenyltetrahydrofuran
Modifications and Substitutions on the Tetrahydrofuran (B95107) Ring System
The introduction of new functional groups onto the tetrahydrofuran (THF) ring is a primary strategy for creating diverse molecular architectures. These modifications can be achieved through various synthetic methods, including the introduction of functionalities via allylation and propargylation, as well as through controlled regioselective and stereoselective approaches.
The allylation and propargylation of tetrahydrofuran derivatives are powerful methods for installing versatile carbon-based functional groups. These groups can serve as handles for further chemical transformations.
Allylation: Palladium-catalyzed allylation reactions have been demonstrated for 2-(allyloxy)tetrahydrofurans. nih.gov This type of reaction, promoted by catalysts such as palladium-diethylzinc or palladium-triethylborane, can proceed at room temperature and offers a pathway to polyhydroxylated products with a homoallyl alcohol motif. nih.gov While this specific methodology involves an allyloxy precursor, it highlights a potential route for introducing allyl groups onto the tetrahydrofuran core.
Propargylation: The propargyl group is a highly versatile functional moiety for synthetic elaboration. mdpi.com The addition of propargyl units to carbonyl compounds is a common method for creating homopropargylic alcohols. mdpi.comnih.gov In the context of the 4-methylene-2-phenyltetrahydrofuran, functionalization could be envisioned by first introducing a carbonyl group onto the ring, which could then undergo a propargylation reaction. A variety of reagents and catalytic systems, including those based on zinc, copper, and indium, are available for such transformations. nih.gov
Controlling the position (regioselectivity) and spatial orientation (stereoselectivity) of new substituents on the tetrahydrofuran ring is paramount for establishing clear structure-activity relationships.
Regioselective Functionalization: The direct C-H functionalization of heterocycles is a powerful tool. For tetrahydrofuran, metal-free, photocatalytic methods have been developed for the site-selective activation of the α-C–H bond. rsc.org This approach uses a photocatalyst to generate bromine radicals, which selectively abstract a hydrogen atom from the position adjacent to the oxygen atom, enabling subsequent cross-coupling reactions. rsc.org Such a strategy could potentially be adapted to functionalize the C5 position of the this compound ring. Additionally, radical-based functionalization has been systematically studied for electron-deficient heteroarenes, providing guidelines for predicting regioselectivity based on substituent effects, solvent, and pH. nih.gov
Stereoselective Functionalization: The synthesis of highly substituted tetrahydrofurans with excellent diastereoselectivity has been achieved through copper or rhodium-catalyzed reactions of diazocarbonyl compounds with β-hydroxyketones. worktribe.com Furthermore, stereoselective syntheses have been developed based on Matteson homologations, allowing for the construction of highly substituted tetrahydrofurans. uni-saarland.deresearchgate.net These methods provide pathways to control the relative and absolute stereochemistry of substituents on the tetrahydrofuran core.
Activation and Interception of the Tetrahydrofuran Core
Activation of the tetrahydrofuran ring, typically through metallation, followed by reaction with an electrophile, is a cornerstone of its functionalization.
The deprotonation of the C-H bond alpha to the oxygen atom in ethers is a well-established method for generating a nucleophilic carbon center. For cyclic ethers like tetrahydrofuran, this alpha-lithiation creates a reactive intermediate that can be trapped with various electrophiles. While direct lithiation of the parent tetrahydrofuran can be challenging, analogous systems such as cyclic sulfides (e.g., tetrahydrothiophene) have been successfully lithiated at the alpha position and subsequently trapped. nih.gov This suggests that similar strategies could be applicable to substituted tetrahydrofurans. The choice of base and reaction conditions is critical to achieve efficient lithiation.
The versatility of the alpha-lithiation strategy lies in the wide range of electrophiles that can be used to quench the resulting organolithium species. This allows for the introduction of a vast array of functional groups.
In studies on analogous cyclic sulfides, a broad scope of electrophiles has been demonstrated, leading to a diverse set of α-substituted products. nih.gov These electrophiles include:
Aldehydes and Ketones: To form secondary and tertiary alcohols.
Amides (e.g., Weinreb amides): To generate ketones.
Isocyanates: To produce amides.
Carbon Dioxide: To install a carboxylic acid group.
Sulfinamides: To introduce amine functionalities after hydrolysis.
Alkyl Halides: For the introduction of alkyl, allyl, and benzyl (B1604629) groups. nih.gov
The ability to introduce such a wide variety of functional groups through this methodology highlights its potential for creating a library of this compound derivatives for further investigation.
Exploration of Structure-Activity Relationships through Derivatization
The systematic derivatization of the this compound core is fundamental to understanding how structural modifications influence its biological or chemical properties. By introducing different substituents at various positions on the tetrahydrofuran ring and the phenyl group, a structure-activity relationship (SAR) can be established.
For instance, in other heterocyclic systems, SAR studies have revealed the importance of specific substituents for biological activity. In a series of 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors, the nature and position of substituents on the aromatic ring significantly impacted their inhibitory potency. nih.gov Similarly, for benzofuran (B130515) derivatives, substitutions at the C-2 position were found to be crucial for cytotoxic activity. nih.gov The introduction of hydrophilic groups has also been shown to improve the physicochemical properties of compounds. nih.gov
Through the targeted synthesis of derivatives of this compound, guided by the functionalization strategies outlined above, it would be possible to systematically probe the effects of steric bulk, electronics, and hydrogen bonding potential on its activity, thereby elucidating a comprehensive SAR profile.
Tetrahydrofuran Derivatives as Building Blocks for Complex Molecular Architectures
The inherent structural features of this compound, namely the reactive exocyclic double bond and the stable tetrahydrofuran core, position it as a versatile building block in organic synthesis. Its strategic functionalization allows for the construction of more complex molecular architectures, including other heterocyclic and carbocyclic systems.
Conversion to Other Heterocyclic and Carbocyclic Scaffolds (e.g., γ-butyrolactones)
A significant application of this compound as a synthetic intermediate is its conversion into γ-butyrolactones. This transformation is of particular interest as the γ-butyrolactone motif is a core component of numerous natural products with diverse biological activities. organic-chemistry.orgnih.gov The conversion can be approached through several synthetic strategies, primarily targeting the reactive exocyclic methylene (B1212753) group.
One plausible and widely applicable method involves the oxidative cleavage of the carbon-carbon double bond. This can be achieved through a one-step ozonolysis reaction or a two-step sequence involving dihydroxylation followed by oxidative cleavage.
Ozonolysis Pathway
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. masterorganicchemistry.comyoutube.com In the case of this compound, treatment with ozone would lead to an unstable ozonide intermediate. A subsequent reductive work-up, for instance with dimethyl sulfide (B99878) (DMS) or zinc, would yield 4-oxo-2-phenyltetrahydrofuran. This resulting ketone is a key intermediate that can be further elaborated. For example, a Baeyer-Villiger oxidation of this ketone could potentially yield a lactone, although the regioselectivity of this reaction would need to be considered.
Dihydroxylation-Oxidative Cleavage Pathway
An alternative to ozonolysis is a two-step process beginning with the dihydroxylation of the exocyclic alkene. pearson.com This reaction, often carried out using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), would convert the methylene group into a vicinal diol, yielding 2-phenyl-4-(1,2-dihydroxyethyl)tetrahydrofuran. masterorganicchemistry.commasterorganicchemistry.com Subsequent treatment of this diol with an oxidizing agent such as sodium periodate (B1199274) (NaIO₄) would cleave the carbon-carbon bond of the diol, also leading to the formation of 4-oxo-2-phenyltetrahydrofuran. masterorganicchemistry.comlibretexts.org
| Reaction | Reagents | Intermediate/Product | Reference(s) |
| Ozonolysis (Reductive Work-up) | 1. O₃ 2. (CH₃)₂S or Zn/H₂O | 4-oxo-2-phenyltetrahydrofuran | masterorganicchemistry.comyoutube.com |
| Dihydroxylation | OsO₄ (catalytic), NMO | 2-phenyl-4-(1,2-dihydroxyethyl)tetrahydrofuran | masterorganicchemistry.commasterorganicchemistry.com |
| Oxidative Cleavage of Diol | NaIO₄ | 4-oxo-2-phenyltetrahydrofuran | masterorganicchemistry.comlibretexts.org |
The resulting 4-oxo-2-phenyltetrahydrofuran is a versatile intermediate. Beyond its potential conversion to lactones, the ketone functionality allows for a range of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, or Grignard additions. These reactions would enable the construction of more complex carbocyclic or heterocyclic scaffolds fused to the tetrahydrofuran ring.
Direct Oxidation of the Tetrahydrofuran Ring
Another strategy for the synthesis of γ-butyrolactones from tetrahydrofuran derivatives involves the direct oxidation of the ether linkage. researchgate.net Catalytic systems, often employing transition metals, can achieve the oxidation of the α-carbon of the ether to a carbonyl group, thus forming a lactone. researchgate.netmdpi.com For this compound, this approach would likely require initial saturation of the exocyclic double bond to prevent competing oxidation reactions. A selective hydrogenation of the methylene group would yield 4-methyl-2-phenyltetrahydrofuran, which could then be subjected to oxidation to produce the corresponding γ-butyrolactone.
| Reaction Step | Reagents | Product | Reference(s) |
| 1. Hydrogenation | H₂, Pd/C | 4-methyl-2-phenyltetrahydrofuran | N/A |
| 2. Oxidation | RuCl₃/NaIO₄ or other oxidizing agents | 4-methyl-2-phenyl-γ-butyrolactone | researchgate.netresearchgate.net |
The strategic combination of functionalizing the exocyclic methylene group and subsequent modifications of the tetrahydrofuran ring or its substituents opens up a wide array of possibilities for synthesizing complex molecules. The choice of synthetic route would depend on the desired final structure and the required stereochemistry.
Computational and Theoretical Chemistry Studies of 4 Methylene 2 Phenyltetrahydrofuran
Quantum Chemical Methodologies for Electronic Structure and Energetics
Quantum chemical methods are fundamental to predicting the intrinsic properties of a molecule. For a compound like 4-Methylene-2-phenyltetrahydrofuran, these approaches could provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Ground State Properties and Reaction Profiles
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to study the electronic structure of organic molecules. youtube.com For substituted tetrahydrofurans, DFT calculations can elucidate ground state geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity. researchgate.netpku.edu.cn For instance, in studies of related furan (B31954) derivatives, DFT has been successfully employed to map out the potential energy surfaces of reactions, identifying transition states and reaction intermediates. pku.edu.cn Such calculations could predict the most likely pathways for reactions involving the exocyclic methylene (B1212753) group or the phenyl substituent of this compound.
Ab Initio and Post-Hartree-Fock Approaches for High-Accuracy Calculations
For situations demanding higher accuracy, ab initio and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are the tools of choice. These methods, while more computationally intensive, provide a more rigorous treatment of electron correlation. Studies on molecules containing phenyl groups have utilized these high-level calculations to precisely determine conformational energies and the nature of non-covalent interactions. nih.gov For this compound, these approaches would be critical for obtaining benchmark energetic data and for validating the results from more approximate DFT methods.
Multireference Methods for Open-Shell Systems and Diradical Character
Reactions involving the formation or cleavage of bonds, particularly those that might proceed through intermediates with unpaired electrons (diradicals), often require multireference methods. Given the presence of the reactive methylene group, certain transformations of this compound could involve such open-shell species. Multireference methods are designed to correctly describe the electronic structure in these complex situations where single-reference methods like DFT and standard ab initio approaches may fail.
Molecular Modeling and Simulation Techniques
While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are essential for understanding the behavior of molecules on a larger scale and over longer timescales.
Molecular Dynamics Simulations (Classical and Ab Initio) for Conformational Analysis and Dynamic Behavior
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of their dynamic behavior. Classical MD simulations of the parent tetrahydrofuran (B95107) (THF) molecule have been used to study its properties in solution and its role in processes like gas hydrate (B1144303) formation. nih.govnih.govacs.org For this compound, MD simulations could reveal the preferred conformations of the tetrahydrofuran ring and the orientation of the phenyl group, as well as the dynamics of their interconversion. researchgate.net Ab initio MD, which calculates forces from quantum mechanics at each step, could be used to model reactions and other processes where bond breaking and forming occur.
Force Field Development and Application for Larger Systems
Classical molecular dynamics simulations rely on force fields, which are sets of parameters describing the potential energy of a system. While generic force fields exist, their accuracy for a specific, non-standard molecule like this compound may be limited. For accurate large-scale simulations, a specific force field would need to be developed and validated against high-level quantum chemical calculations. This would enable the study of this molecule in complex environments, such as in solution or interacting with biological macromolecules.
Computational Analysis of Reaction Mechanisms and Selectivity
Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. For the formation of this compound, computational analysis can map out the energetic landscape of the reaction, identify key transition states, and predict the selectivity of various reaction pathways.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
The heart of understanding a chemical reaction from a computational standpoint lies in identifying the transition state (TS), which represents the highest energy point along the reaction coordinate. For reactions leading to this compound, transition state localization would be performed using quantum chemical methods, such as Density Functional Theory (DFT). These calculations would aim to find the saddle point on the potential energy surface corresponding to the bond-forming and bond-breaking processes.
Prediction of Regioselectivity and Stereoselectivity
The synthesis of substituted tetrahydrofurans often involves challenges in controlling regioselectivity and stereoselectivity. Computational models are instrumental in predicting these outcomes. For instance, in the synthesis of this compound, different regioisomers or stereoisomers could potentially form.
By calculating the activation energies for the transition states leading to each possible isomer, chemists can predict which product will be favored. Lower activation energy corresponds to a faster reaction rate, and thus the predominant product. For example, studies on the synthesis of other substituted tetrahydrofurans have demonstrated that the diastereoselectivity of reactions can be significantly influenced by the nature of substituents and catalysts, a phenomenon that can be rationalized through computational analysis of the respective transition state energies nih.govnottingham.ac.uk. The regioselectivity of similar reactions, such as the functionalization of thiophene (B33073) derivatives, has also been successfully investigated using computational approaches mdpi.com.
Solvent Effects in Computational Models
The solvent in which a reaction is carried out can have a profound impact on its rate and selectivity. Computational models can account for these solvent effects in two primary ways: implicitly and explicitly. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For reactions involving charged or highly polar intermediates, the choice of solvent and the method of its inclusion in the computational model are critical for obtaining accurate predictions of reaction outcomes researchgate.netacs.org.
Computational Spectroscopic Prediction and Validation
Computational methods are not only used to study reaction mechanisms but also to predict the spectroscopic properties of molecules. These predictions can be invaluable for identifying and characterizing newly synthesized compounds like this compound.
Theoretical NMR, IR, and UV-Vis Spectroscopy
Quantum chemical software can calculate various spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (δ) and coupling constants (J) can be predicted. These calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method. Similarly, the vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical Infrared (IR) spectrum. Electronic excitation energies and oscillator strengths can be computed using Time-Dependent DFT (TD-DFT) to predict the Ultraviolet-Visible (UV-Vis) absorption spectrum acs.orgajchem-a.com.
While specific theoretical spectra for this compound are not available in the provided search results, studies on related tetrahydrofuran derivatives have shown that DFT calculations can provide reliable predictions of their vibrational spectra ijrpc.comresearchgate.netudayton.edu.
Comparison of Calculated and Experimental Spectroscopic Data
The ultimate validation of computational predictions comes from their comparison with experimental data. By comparing the calculated NMR, IR, and UV-Vis spectra of a proposed structure with the experimentally measured spectra, chemists can confirm the identity and purity of their synthesized compound.
Discrepancies between calculated and experimental spectra can often be rationalized by considering factors such as solvent effects, conformational averaging, and the limitations of the chosen computational method and basis set. For example, a study on o-chlorophenol and tetrahydrofuran highlighted that while DFT methods provide good agreement with experimental IR data, some deviations can occur due to the coupling of vibrational modes ijrpc.com. For complex molecules, the comparison of calculated and experimental NMR spectra has become a powerful tool for structural elucidation and stereochemical assignment nih.govnih.gov.
Below are representative tables illustrating the type of data that would be generated from such computational studies.
Table 1: Hypothetical Calculated Spectroscopic Data for this compound
| Parameter | Calculated Value | Method/Basis Set |
| ¹H NMR Chemical Shift (ppm) | GIAO/B3LYP/6-31G(d) | |
| H-2 (methine) | 5.1 | |
| H-5 (methylene) | 4.0, 3.8 | |
| H-3 (methylene) | 2.8, 2.6 | |
| Methylene (=CH₂) | 5.0, 4.8 | |
| Phenyl | 7.2-7.4 | |
| ¹³C NMR Chemical Shift (ppm) | GIAO/B3LYP/6-31G(d) | |
| C-2 (methine) | 85 | |
| C-5 (methylene) | 70 | |
| C-3 (methylene) | 40 | |
| C-4 (quaternary) | 145 | |
| Methylene (=CH₂) | 110 | |
| Phenyl | 125-140 | |
| IR Frequency (cm⁻¹) | B3LYP/6-31G(d) | |
| C=C stretch (exocyclic) | 1650 | |
| C-O-C stretch | 1080 | |
| C-H stretch (aromatic) | 3050 | |
| C-H stretch (aliphatic) | 2950 |
Advanced Research Directions and Future Perspectives in 4 Methylene 2 Phenyltetrahydrofuran Chemistry
Development of Sustainable and Green Synthetic Methodologies
The push towards environmentally benign chemical processes has led to the development of sustainable methods for synthesizing complex molecules. For the synthesis of 4-Methylene-2-phenyltetrahydrofuran and its derivatives, future research will likely focus on the adoption of green chemistry principles. This includes the use of renewable feedstocks and safer solvents.
One promising avenue is the utilization of bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). rsc.orgnih.gov These solvents, derived from renewable resources, offer a greener alternative to traditional petroleum-based solvents and have been shown to be effective in various organic transformations, including those for the synthesis of heterocyclic compounds. nih.govyoutube.comwikipedia.org For instance, 2-MeTHF can be synthesized from biomass and exhibits properties that make it a suitable replacement for tetrahydrofuran (B95107) (THF) in many reactions. youtube.comwikipedia.org Research into the application of these solvents for the synthesis of this compound could significantly reduce the environmental footprint of its production.
Furthermore, the development of synthetic routes that minimize waste and maximize atom economy is a key aspect of green chemistry. This could involve exploring one-pot reactions or tandem catalytic cycles that reduce the number of intermediate purification steps. The principles of green chemistry, which emphasize waste reduction and the use of less hazardous chemicals, are becoming increasingly important in both academic and industrial research. rsc.org
Table 1: Potential Green Solvents for Sustainable Synthesis
| Solvent Name | Abbreviation | Source | Potential Benefits in Tetrahydrofuran Synthesis |
| 2-Methyltetrahydrofuran | 2-MeTHF | Biomass (e.g., corn cobs, bagasse) wikipedia.org | Renewable, safer alternative to THF, can lead to cleaner phase separations. wikipedia.org |
| Cyclopentyl methyl ether | CPME | More stable than THF and 2-MeTHF, minimizes peroxide formation. nih.gov | |
| Eucalyptol (1,8-cineole) | Eucalyptus leaves nih.gov | Bio-based, potential for use in various chemical transformations. nih.gov |
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for the efficient and selective synthesis of this compound. Future research will likely focus on both homogeneous and heterogeneous catalysts that can control the stereochemistry and regioselectivity of the reactions.
For the construction of the tetrahydrofuran ring, various catalytic methods have been developed, including those based on palladium, rhodium, and gold. organic-chemistry.orgacs.org For instance, palladium-catalyzed cyclization of acetylenic ketones has been used to synthesize substituted furans. acs.org The development of catalysts that can facilitate the specific formation of the this compound scaffold from readily available starting materials would be a significant advancement. This could involve the design of ligands that can precisely control the outcome of the reaction.
Moreover, the use of organocatalysis, which avoids the use of potentially toxic and expensive metals, is a growing area of interest. rsc.org Lewis base catalysis, for example, has been used in domino reactions to furnish substituted tetrahydrofuran derivatives. rsc.org Exploring the potential of organocatalysts for the synthesis of this compound could lead to more sustainable and cost-effective production methods.
Application of Machine Learning and AI in Synthetic Design and Mechanistic Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. nih.govpreprints.orgiscientific.org For a target molecule like this compound, AI can be a powerful tool for designing novel synthetic routes and predicting reaction outcomes. nih.gov
Machine learning models can be trained on vast datasets of chemical reactions to predict the regioselectivity and stereoselectivity of a given transformation. rsc.orgnih.govresearchgate.netnih.govrsc.org This is particularly relevant for the synthesis of substituted heterocycles, where controlling the position of functional groups is often a challenge. nih.govresearchgate.net For example, ML models could be developed to predict the most likely site of cyclization or functionalization in precursors to this compound.
Furthermore, AI can assist in elucidating reaction mechanisms by analyzing complex reaction data and identifying key intermediates and transition states. This deeper understanding can, in turn, guide the development of more efficient and selective catalysts and reaction conditions. As the field of AI in chemistry matures, we can expect to see more in-silico design and optimization of synthetic pathways for complex molecules like this compound. nih.gov
Table 2: Applications of AI and Machine Learning in Chemical Synthesis
| Application Area | Description | Potential Impact on this compound Synthesis |
| Retrosynthetic Analysis | AI algorithms predict potential starting materials and reaction pathways for a target molecule. nih.gov | Faster design of novel and efficient synthetic routes. |
| Reaction Outcome Prediction | ML models predict the products, yields, and selectivity of chemical reactions. rsc.orgnih.govresearchgate.net | Optimization of reaction conditions and avoidance of unsuccessful experiments. |
| Catalyst Design | AI can be used to design novel catalysts with enhanced activity and selectivity. | Development of highly efficient catalysts for the specific synthesis of the target compound. |
| Mechanistic Elucidation | AI can analyze experimental and computational data to propose reaction mechanisms. | Deeper understanding of the reaction pathways, leading to improved synthesis strategies. |
Integration of Flow Chemistry with Tetrahydrofuran Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. acs.orgresearchgate.netnih.govwiley-vch.devapourtec.comdurham.ac.ukacs.org The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production processes.
The synthesis of heterocyclic compounds, including furans and their derivatives, has been successfully demonstrated in flow systems. acs.orgnih.govdurham.ac.uk For example, the continuous-flow synthesis of 2,5-diaryl furans has been achieved, highlighting the potential for producing these valuable building blocks in a more streamlined manner. acs.org This approach can also allow for the safe handling of reactive intermediates and the use of reaction conditions that are difficult to achieve in traditional batch processes. wiley-vch.de
Future research could focus on developing a continuous-flow process for the synthesis of this compound, potentially integrating multiple reaction and purification steps into a single, automated platform. This would not only improve the efficiency of the synthesis but also facilitate the production of larger quantities of the compound for further research and application development.
Exploiting the this compound Scaffold for Functional Materials and Supramolecular Chemistry
The unique structural features of this compound make it an attractive building block for the development of novel functional materials and supramolecular assemblies. The exocyclic double bond provides a handle for further functionalization or polymerization, while the phenyl group can participate in π-π stacking interactions, which are crucial for the self-assembly of supramolecular structures.
The development of polymers from furan-based monomers is an active area of research, with applications in areas such as optoelectronics and biodegradable materials. rsc.orgrsc.orgacs.org The 4-methylene group in the target compound could act as a polymerizable unit, leading to the formation of novel polymers with tailored properties. The phenyl substitution could also influence the electronic and photophysical properties of the resulting materials.
In the realm of supramolecular chemistry, the directional nature of non-covalent interactions can be harnessed to construct complex, well-defined architectures from molecular building blocks. nih.govrsc.org The phenyl-substituted tetrahydrofuran scaffold could be incorporated into larger molecules designed to self-assemble into discrete nanostructures or extended networks. These supramolecular systems could find applications in areas such as sensing, catalysis, and drug delivery. The ability to form ordered aggregates can lead to enhanced chiroptical responses and other interesting material properties. rsc.org
Q & A
Basic: What are the recommended methods for synthesizing 4-Methylene-2-phenyltetrahydrofuran in laboratory settings?
A common approach involves catalytic hydrogenation or cyclization of furan derivatives. For example, coupling furfuryl alcohol derivatives with phenyl groups under acidic or transition-metal-catalyzed conditions can yield the tetrahydrofuran ring structure. Grignard reactions using 2-methyltetrahydrofuran (2-MeTHF) as a solvent may also facilitate the introduction of the methylene and phenyl moieties . Ensure inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.
Basic: What spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR can resolve the stereochemistry and substituent positions, particularly the methylene and phenyl groups. Compare data with NIST references for 2-methyl-2-phenyltetrahydrofuran analogs .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to determine crystal structures, especially for resolving stereochemical ambiguities .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced: How can computational chemistry methods predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculations can model electron distribution and reaction pathways. For example, assess the electrophilicity of the methylene group or steric effects from the phenyl substituent. PubChem and EPA DSSTox provide structural data for parameterization . Molecular dynamics simulations may also predict solvent interactions, particularly in organometallic systems .
Advanced: How should researchers address discrepancies in reported solvent effects of this compound across reaction systems?
- Control Experiments : Standardize reaction conditions (temperature, concentration, catalyst loading) to isolate solvent effects .
- Solvent Parameter Analysis : Compare Kamlet-Taft parameters (polarity, hydrogen-bonding) with THF or 2-MeTHF to explain divergences in reactivity .
- Lifecycle Analysis : Evaluate solvent recovery efficiency and purity, as residual water or impurities may alter performance .
Basic: What safety protocols are essential when handling this compound?
- Flammability : Store under inert gas, away from oxidizers (e.g., peroxides) and ignition sources .
- Ventilation : Use fume hoods to mitigate inhalation risks; monitor airborne concentrations with OSHA-compliant detectors .
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .
Advanced: What strategies optimize enantioselective synthesis of this compound derivatives?
- Chiral Catalysts : Employ Ru or Rh complexes for asymmetric hydrogenation of precursor alkenes .
- Kinetic Resolution : Use lipases or transition-metal catalysts to selectively modify one enantiomer .
- Solvent Screening : Test chiral solvents like (R)- or (S)-limonene to enhance stereocontrol .
Basic: What physicochemical properties make this compound suitable as a solvent?
- Low Water Miscibility : Reduces hydrolysis risks in moisture-sensitive reactions (e.g., Grignard reactions) .
- Boiling Point : ~80–90°C (estimated), enabling reflux conditions without decomposition .
- Stability : Resists ring-opening under acidic/basic conditions better than THF due to steric hindrance from the phenyl group .
Advanced: How does structural modification influence its performance in organometallic reactions compared to THF?
The phenyl group increases steric bulk, slowing ligand exchange rates in metal complexes. This can stabilize reactive intermediates but may reduce catalytic turnover. Compare coordination strengths using IR spectroscopy (C-O stretching frequencies) or cyclic voltammetry .
Basic: What are standard procedures for analyzing purity and stability during storage?
- Gas Chromatography (GC) : Monitor degradation products (e.g., peroxides) using FID detectors .
- Karl Fischer Titration : Quantify water content (<50 ppm for anhydrous conditions) .
- Stability Tests : Store under argon at –20°C and test reactivity monthly .
Advanced: How to resolve conflicting data on catalytic activity in hydrogenation reactions?
- Reproducibility Checks : Validate catalyst preparation methods (e.g., calcination temperature for Cu-Zn-Al systems) .
- In Situ Spectroscopy : Use FTIR or Raman to detect intermediate species and identify rate-limiting steps .
- Cross-Laboratory Collaboration : Share raw data via platforms like PubChem to benchmark results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
